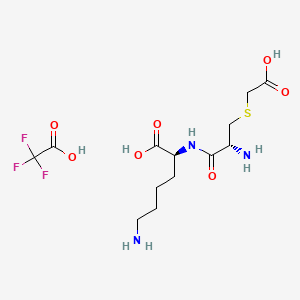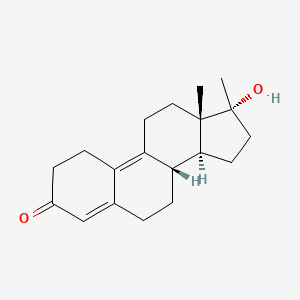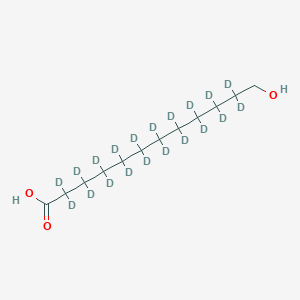
12-Hydroxylauric-d20 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxylauric-d20 Acid, also known as 12-Hydroxydodecanoic-d20 Acid, is a deuterated form of 12-Hydroxylauric Acid. This compound is a medium-chain fatty acid with a hydroxyl group at the 12th carbon position. It is used in various scientific research applications due to its unique properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxylauric-d20 Acid typically involves the hydroxylation of lauric acid. The process can be catalyzed by cytochrome P450 enzymes, particularly CYP4A11, which hydroxylates lauric acid at the 12th position . The reaction conditions often include the use of high-performance liquid chromatography for the quantification of the product .
Industrial Production Methods: Industrial production of this compound involves the use of stable isotope labeling techniques. The deuterium atoms are introduced into the lauric acid molecule, followed by hydroxylation to produce the final compound .
Análisis De Reacciones Químicas
Types of Reactions: 12-Hydroxylauric-d20 Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products:
Oxidation: Formation of 12-ketolauric-d20 acid.
Reduction: Formation of 12-hydroxylauryl alcohol-d20.
Substitution: Formation of various substituted lauric acid derivatives.
Aplicaciones Científicas De Investigación
12-Hydroxylauric-d20 Acid is used in a wide range of scientific research applications:
Chemistry: It serves as a reference material in analytical chemistry for the study of fatty acid metabolism.
Biology: It is used to investigate the role of hydroxylated fatty acids in biological systems.
Medicine: Research on its potential therapeutic effects in treating metabolic disorders is ongoing.
Industry: It is used in the production of biodegradable surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 12-Hydroxylauric-d20 Acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Lauric Acid: A medium-chain fatty acid without the hydroxyl group.
12-Hydroxylauric Acid: The non-deuterated form of 12-Hydroxylauric-d20 Acid.
12-Ketolauric Acid: The oxidized form of 12-Hydroxylauric Acid.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Propiedades
Fórmula molecular |
C12H24O3 |
|---|---|
Peso molecular |
236.44 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-12-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Clave InChI |
ZDHCZVWCTKTBRY-KHKAULECSA-N |
SMILES isomérico |
[2H]C([2H])(CO)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
SMILES canónico |
C(CCCCCC(=O)O)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


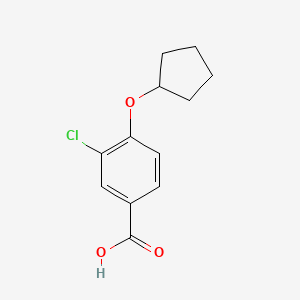
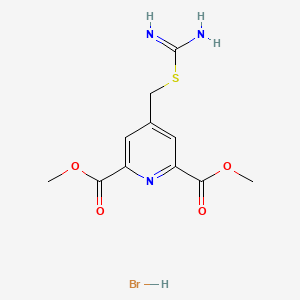

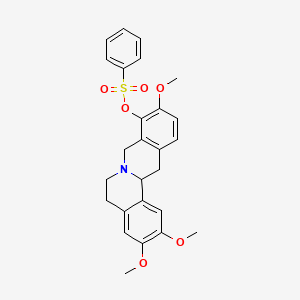

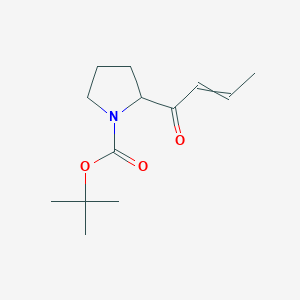
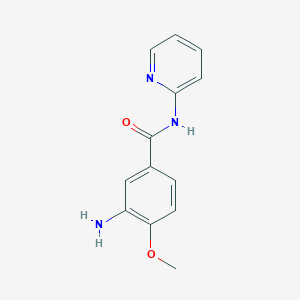
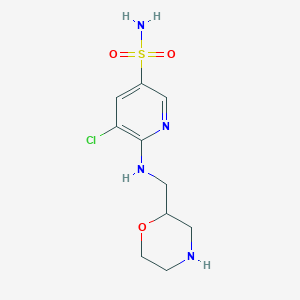

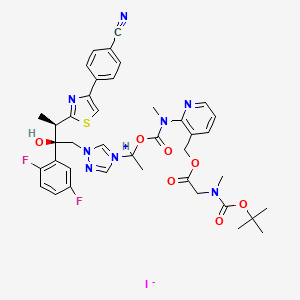
![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)

